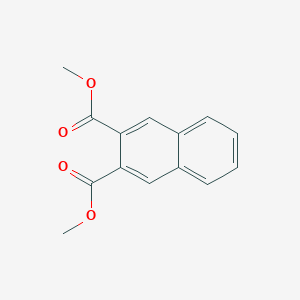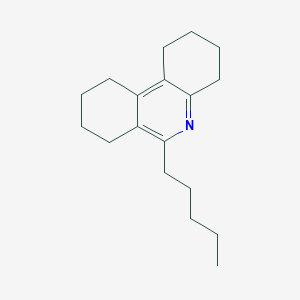
6-pentyl-1,2,3,4,7,8,9,10-octahydrophenanthridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-pentyl-1,2,3,4,7,8,9,10-octahydrophenanthridine: is a nitrogen-containing heterocyclic compound. It is a derivative of phenanthridine, which is known for its role as a DNA-binding fluorescent dye through intercalation. This compound is characterized by its octahydro structure, which means it has been hydrogenated to add eight hydrogen atoms, and a pentyl group attached to the sixth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Pictet-Hubert Reaction: This reaction involves the condensation of 2-aminobiphenyl with formaldehyde in the presence of zinc chloride at elevated temperatures.
Radical Cyclization: Another method involves radical cyclization using tributyltin hydride and azobisisobutyronitrile as a radical initiator in toluene, followed by aromatization using activated manganese dioxide.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Phenanthridine derivatives can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions are common, where halogens or other substituents can be introduced using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Phenanthridone derivatives.
Reduction: Fully hydrogenated phenanthridine derivatives.
Substitution: Halogenated phenanthridine derivatives.
Applications De Recherche Scientifique
Chemistry: Phenanthridine derivatives are used as intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: These compounds are used as DNA-binding fluorescent dyes, which are essential in molecular biology for staining and visualizing nucleic acids.
Medicine: Phenanthridine derivatives have shown potential as anticancer agents due to their ability to intercalate with DNA and inhibit cell proliferation .
Industry: In the industrial sector, these compounds are used in the production of dyes and pigments.
Mécanisme D'action
The primary mechanism of action for phenanthridine derivatives involves intercalation into DNA. This process disrupts the normal function of DNA by inserting between the base pairs, which can inhibit DNA replication and transcription. The molecular targets include the DNA double helix, and the pathways involved are those related to DNA synthesis and repair.
Comparaison Avec Des Composés Similaires
Acridine: Another nitrogen-containing heterocyclic compound used as a DNA-binding dye.
Quinoline: A heterocyclic aromatic organic compound with similar applications in dye production and pharmaceuticals.
Isoquinoline: An isomer of quinoline with similar chemical properties and applications.
Uniqueness: 6-pentyl-1,2,3,4,7,8,9,10-octahydrophenanthridine is unique due to its specific hydrogenation and pentyl substitution, which can influence its chemical reactivity and biological activity compared to other phenanthridine derivatives.
Propriétés
Numéro CAS |
10594-03-3 |
|---|---|
Formule moléculaire |
C18H27N |
Poids moléculaire |
257.4 g/mol |
Nom IUPAC |
6-pentyl-1,2,3,4,7,8,9,10-octahydrophenanthridine |
InChI |
InChI=1S/C18H27N/c1-2-3-4-12-17-15-10-6-5-9-14(15)16-11-7-8-13-18(16)19-17/h2-13H2,1H3 |
Clé InChI |
FNUATPIDZQSFPD-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C2CCCCC2=C3CCCCC3=N1 |
SMILES canonique |
CCCCCC1=C2CCCCC2=C3CCCCC3=N1 |
Key on ui other cas no. |
10594-03-3 |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


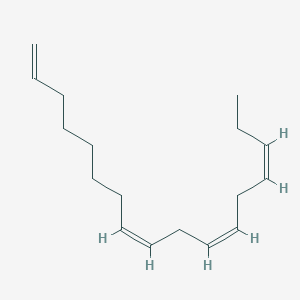
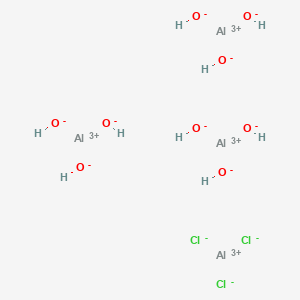

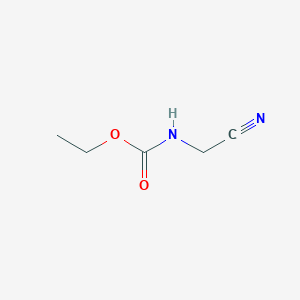
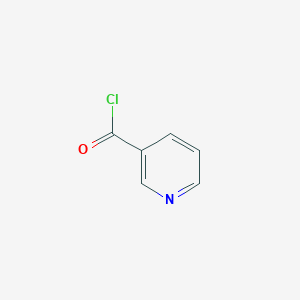
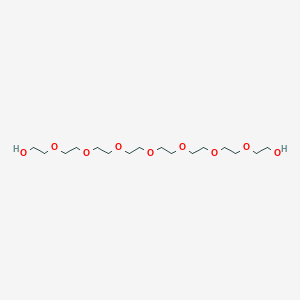
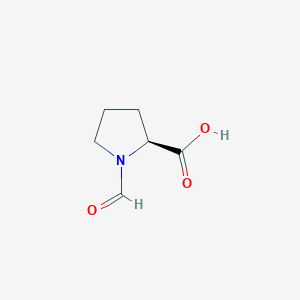
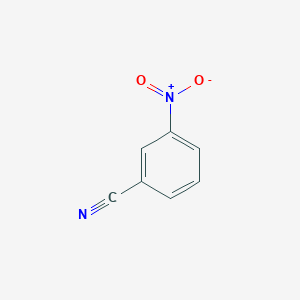
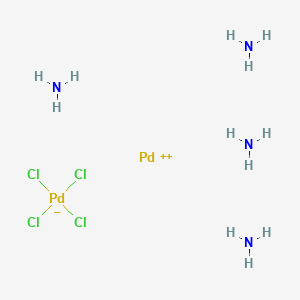
![Naphtho[2,3-d]thiazole-2(3H)-thione](/img/structure/B78341.png)
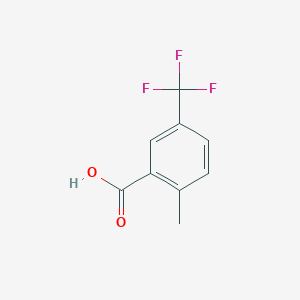
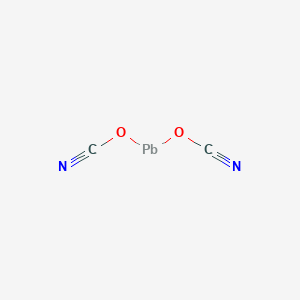
![(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B78347.png)
